![molecular formula C21H12ClF3N4S B2531580 5-(3-chlorophenyl)-2-[3-(1H-pyrrol-1-yl)-2-thienyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine CAS No. 439109-46-3](/img/structure/B2531580.png)

5-(3-chlorophenyl)-2-[3-(1H-pyrrol-1-yl)-2-thienyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

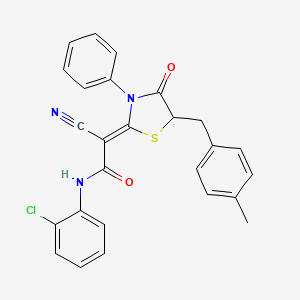

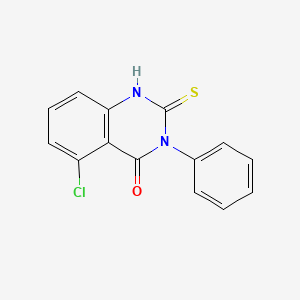

The compound 5-(3-chlorophenyl)-2-[3-(1H-pyrrol-1-yl)-2-thienyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine is a derivative of the pyrazolopyrimidine class, which is known for its potential biological activities. Although the specific compound is not directly mentioned in the provided papers, similar compounds with trifluoromethyl groups and heterocyclic structures have been synthesized and studied for their biological properties, such as antitumor activity.

Synthesis Analysis

The synthesis of related pyrazolopyrimidine compounds involves multi-step reactions, including condensation and cyclization processes. For instance, the synthesis of a similar compound, 3-(2,4-dichlorophenyl)-2-phenyl-5-(p-tolyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine, was achieved by condensing 4,4,4-trifluoro-1-(p-tolyl)butane-1,3-dione with 4-(2,4-dichlorophenyl)-3-phenyl-1H-pyrazol-5-amine, which in turn was prepared from 2,4-dichlorophenylacetonitrile and ethyl benzoate through Claisen condensation and cyclization with hydrazine hydrate .

Molecular Structure Analysis

The molecular structure of pyrazolopyrimidine derivatives is characterized by the presence of multiple aromatic rings and heteroatoms, which can influence the compound's biological activity. The crystal structure of a related compound showed that it possesses a planar conformation, which is a common feature in such molecules that may facilitate interactions with biological targets .

Chemical Reactions Analysis

Pyrazolopyrimidine derivatives can undergo various chemical reactions, including nucleophilic substitution, which is a key step in the synthesis of these compounds. For example, the synthesis of 4-[5-(2-Bromophenyl)-1,3,4-thiadiazol-2-ylthio]-2-(trifluoromethyl)thieno[2,3-d]pyrimidine involved a nucleophilic substitution reaction as part of its three-step synthesis process .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazolopyrimidine derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of the trifluoromethyl group is known to affect these properties significantly. The crystal structure analysis of related compounds provides insights into their conformation and potential intermolecular interactions, which are important for understanding their behavior in different environments .

Relevant Case Studies

The antitumor activity of pyrazolopyrimidine derivatives has been a subject of interest in several studies. For instance, the compound 3-(2,4-dichlorophenyl)-2-phenyl-5-(p-tolyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine exhibited marked inhibition against human lung adenocarcinoma cell line A549 and human gastric cancer cell line MKN45, suggesting its potential as an anticancer agent . These findings highlight the importance of structural analysis and synthesis optimization in the development of new therapeutic agents.

Aplicaciones Científicas De Investigación

Synthesis and Structural Characterization

Synthesis Techniques

Research has demonstrated various synthesis techniques for creating pyrazolo[1,5-a]pyrimidine derivatives. One study detailed the synthesis of 6-arylsubstituted pyrazolo[1,5-a]pyrimidines through a multi-step reaction, starting from dichlorobenzyl cyanide and involving acetylation, condensation with hydrazine hydrate, and final cyclization with diethyl 2-phenylmalonates (Xu Li-feng, 2011). This illustrates the compound's complex synthesis pathway, emphasizing the structural diversity achievable within this chemical class.

Crystallographic Analysis

The molecular structure of related pyrazolo[1,5-a]pyrimidines has been determined through X-ray diffractometry, offering insights into their crystal packing and molecular interactions (C. Frizzo et al., 2009). Such studies are crucial for understanding the compound's chemical behavior and potential for forming solid-state materials with specific properties.

Biological Activities and Potential Applications

Anticancer Activities

Certain pyrazolo[1,5-a]pyrimidine derivatives have shown promising anticancer activities. For instance, a compound with a slightly different substitution pattern exhibited marked inhibition against human lung adenocarcinoma and gastric cancer cell lines, suggesting the therapeutic potential of these molecules in cancer treatment (Jin Liu et al., 2020).

Antimicrobial Properties

Novel pyrazole derivatives, including pyrazolo[1,5-a]pyrimidines, have been synthesized and tested for their antimicrobial activities. Some compounds displayed higher efficacy than standard drugs, indicating their potential as new antimicrobial agents (H. Hafez et al., 2016).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

5-(3-chlorophenyl)-2-(3-pyrrol-1-ylthiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H12ClF3N4S/c22-14-5-3-4-13(10-14)15-11-18(21(23,24)25)29-19(26-15)12-16(27-29)20-17(6-9-30-20)28-7-1-2-8-28/h1-12H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJLYBIKWKSOEIX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=C1)C2=C(SC=C2)C3=NN4C(=CC(=NC4=C3)C5=CC(=CC=C5)Cl)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H12ClF3N4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Cyano-3-[4-(cyanomethoxy)phenyl]prop-2-enamide](/img/structure/B2531503.png)

![(3-amino-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridin-2-yl)(4-bromophenyl)methanone](/img/structure/B2531505.png)

![3-(4-Fluorobenzyl)-8-(tetrahydrofuran-2-carbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2531506.png)

![(2,5-dimethylfuran-3-yl)(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)methanone](/img/structure/B2531511.png)

![6,8-dichloro-N-[4-(4-chlorophenoxy)phenyl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2531514.png)

![N-(1H-benzo[d]imidazol-2-yl)-2-methyl-6-(1H-pyrazol-1-yl)pyrimidine-4-carboxamide](/img/structure/B2531518.png)